
2-Ethyl-10-hydroxyanthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-10-hydroxyanthracen-9(10H)-one is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in dyes, organic semiconductors, and photoconductors. The presence of hydroxyl and ethyl groups in this compound may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-10-hydroxyanthracen-9(10H)-one typically involves the functionalization of anthracene derivatives. One common method might include the Friedel-Crafts alkylation of anthracene followed by hydroxylation. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of halogenated or aminated anthracenes.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-10-hydroxyanthracen-9(10H)-one may have applications in various fields:
Chemistry: Used as a precursor in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways and as a fluorescent probe.
Medicine: Possible applications in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-Ethyl-10-hydroxyanthracen-9(10H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In industrial applications, its photophysical properties could be harnessed in devices like organic light-emitting diodes (OLEDs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound, used in similar applications.
9,10-Anthraquinone: Known for its use in dyes and as a precursor in organic synthesis.
2-Ethylanthracene: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Ethyl-10-hydroxyanthracen-9(10H)-one is unique due to the presence of both ethyl and hydroxyl groups, which may impart distinct chemical reactivity and physical properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
2-ethyl-10-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9,15,17H,2H2,1H3 |
InChI-Schlüssel |
FLEGEBKMNCEPSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


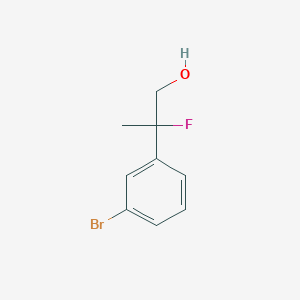

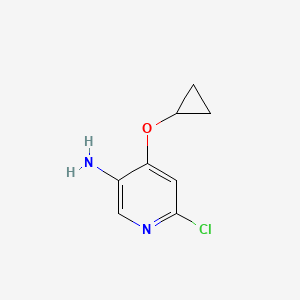
![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
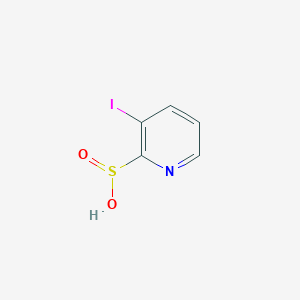
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
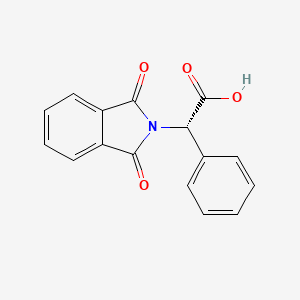
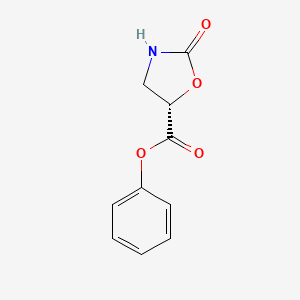


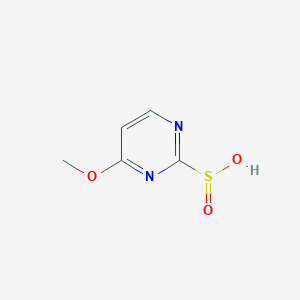

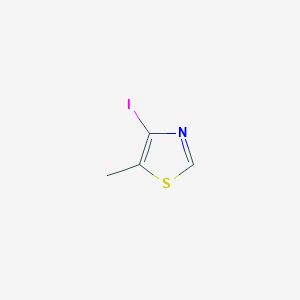
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)
